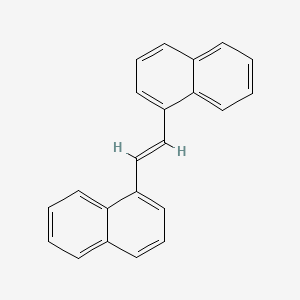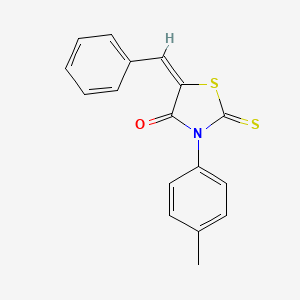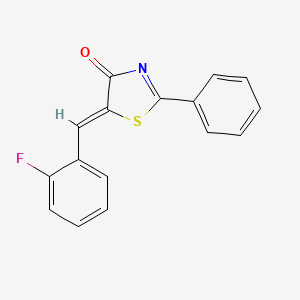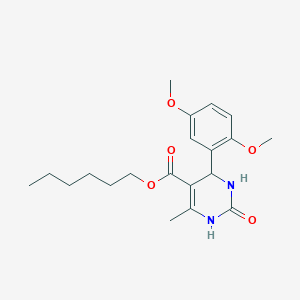
trans-1,2-Di(1-naphthyl)ethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,2-Di(1-naphthyl)ethylene: is an organic compound with the molecular formula C22H16. It is a derivative of ethylene where the hydrogen atoms are replaced by 1-naphthyl groups. This compound is known for its unique photophysical properties and is often used in photochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Di(1-naphthyl)ethylene can be achieved through various methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-1,2-Di(1-naphthyl)ethylene can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur due to the presence of the naphthyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated naphthyl derivatives.
Applications De Recherche Scientifique
Chemistry: trans-1,2-Di(1-naphthyl)ethylene is used in photochemical studies due to its unique photophysical properties . It is often studied for its luminescence and photostability.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of trans-1,2-Di(1-naphthyl)ethylene in photochemical reactions involves the absorption of light, leading to an excited state. This excited state can then undergo various photophysical processes, such as fluorescence or phosphorescence . The molecular targets and pathways involved are primarily related to its interaction with light and subsequent energy transfer processes.
Comparaison Avec Des Composés Similaires
trans-1,2-Di(2-naphthyl)ethylene: Similar in structure but with 2-naphthyl groups instead of 1-naphthyl groups.
cis-1,2-Di(1-naphthyl)ethylene: The cis isomer of the compound.
1,2-Di(1-naphthyl)ethane: A saturated derivative of the compound.
Uniqueness: trans-1,2-Di(1-naphthyl)ethylene is unique due to its specific photophysical properties, which differ from its isomers and other similar compounds. The position of the naphthyl groups and the trans configuration contribute to its distinct behavior in photochemical reactions.
Propriétés
Formule moléculaire |
C22H16 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-[(E)-2-naphthalen-1-ylethenyl]naphthalene |
InChI |
InChI=1S/C22H16/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-16H/b16-15+ |
Clé InChI |
REPGVFBGPZJLJD-FOCLMDBBSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11705560.png)


![N,N'-[(5Z,11Z)-6,12-Diphenyldibenzo[B,F][1,5]diazocine-2,8-diyl]DI(1-adamantanecarboxamide)](/img/structure/B11705571.png)
![4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11705574.png)
![4,4'-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11705581.png)
![N-{6-[(chloroacetyl)amino]hexyl}-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11705596.png)
![N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11705601.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide](/img/structure/B11705618.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11705620.png)


![N-{4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}acetamide](/img/structure/B11705637.png)
